molecular formula C5H9NO2S B12656483 S-Vinylcysteine CAS No. 5692-87-5

S-Vinylcysteine

Cat. No.: B12656483
CAS No.: 5692-87-5
M. Wt: 147.20 g/mol
InChI Key: ZENDESMGBVKRRL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Vinylcysteine: is an organosulfur compound derived from the amino acid cysteine It features a vinyl group attached to the sulfur atom of cysteine, making it a unique derivative with distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Vinylcysteine typically involves the reaction of cysteine with vinyl-containing reagents. One common method is the reaction of cysteine with vinyl sulfone under mild conditions to form this compound. This reaction is facilitated by the nucleophilicity of the thiol group in cysteine, which readily reacts with the electrophilic vinyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: S-Vinylcysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The vinyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Ethylcysteine derivatives.

    Substitution: Various substituted cysteine derivatives.

Scientific Research Applications

Chemistry: S-Vinylcysteine is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.

Biology: In biological research, this compound is used to study the role of sulfur-containing amino acids in protein function and structure. It is also used in the development of bioconjugates for targeted drug delivery.

Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being investigated for its role in protecting cells from oxidative stress and its potential use in treating diseases related to oxidative damage.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of S-Vinylcysteine involves its interaction with various molecular targets, primarily through its thiol and vinyl groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The vinyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    S-Allylcysteine: Another sulfur-containing cysteine derivative with an allyl group instead of a vinyl group.

    S-Methylcysteine: Contains a methyl group attached to the sulfur atom.

    S-Phenylcysteine: Features a phenyl group attached to the sulfur atom.

Uniqueness: S-Vinylcysteine is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other cysteine derivatives. The vinyl group allows for specific chemical modifications and interactions that are not possible with other substituents, making this compound a valuable compound in various research and industrial applications.

Properties

CAS No.

5692-87-5

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

(2R)-2-amino-3-ethenylsulfanylpropanoic acid

InChI

InChI=1S/C5H9NO2S/c1-2-9-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1

InChI Key

ZENDESMGBVKRRL-BYPYZUCNSA-N

Isomeric SMILES

C=CSC[C@@H](C(=O)O)N

Canonical SMILES

C=CSCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.